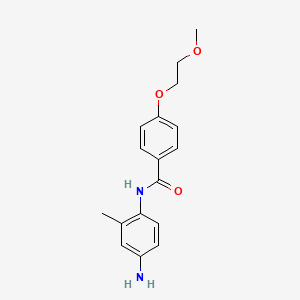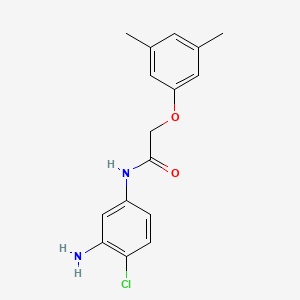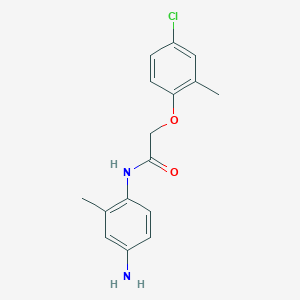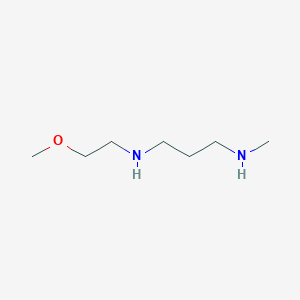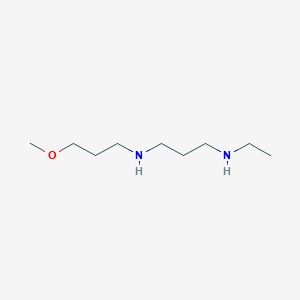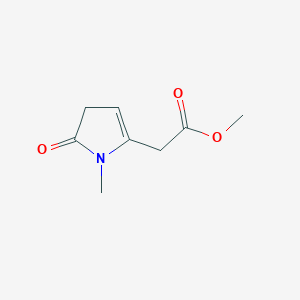
4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of triazole derivatives . Triazole derivatives have been reported to possess significant biological and pharmacological properties, making them of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres . In one study, a ligand was synthesized in situ by the reaction of copper chloride with 4-(4-chlorobenzylideneamino)-5-phenyl-2H-1,2,4-triazole-3(4H)-thione .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds have been synthesized via various chemical reactions, including “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Novel Heterocycles : The creation of new substances by integrating 1,2,4-triazole and pyrazole fragments, including 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid, has been explored for its potential to interact with various biological targets. This synthesis process is significant due to the chemical modification possibilities and the pharmacological potential of these heterocycles (Fedotov, Hotsulia, & Panasenko, 2022).
Isostructural Compounds : The synthesis of isostructural compounds with similar chemical structures to 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid has been reported. These compounds are characterized by their planarity and the orientation of certain groups, which are crucial for their potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Medicinal Applications
Antimicrobial Agents : Compounds structurally related to 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their in vitro activities against various strains of bacteria and fungi, showing marked inhibition in some cases (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
Antifungal Activity : Studies have shown the potential of compounds with similar structures to inhibit the activity of specific enzymes, indicating their relevance in exploring antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Chemical Properties and Reactions
- Chemical Transformations : The reaction properties and synthesis of derivatives of 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid have been explored, emphasizing the importance of understanding the chemical behavior of such compounds (Matiichuk, Potopnyk, & Obushak, 2009).
Mécanisme D'action
While the specific mechanism of action for “4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is not mentioned in the available data, triazole compounds have been reported to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANALVCQWAKBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)
